diABZI STING agonist-1 trihydrochloride
Description
Significance of STING Pathway in Innate Immunity
The STING pathway is a crucial signaling cascade that detects the presence of cytosolic DNA, which can originate from invading pathogens like viruses and bacteria, or from damaged host cells. nih.govnih.govnumberanalytics.com This detection is primarily mediated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to DNA, synthesizes a second messenger molecule called cyclic GMP-AMP (cGAMP). nih.govnumberanalytics.com cGAMP then binds to and activates the STING protein, which is located on the endoplasmic reticulum. nih.gov
Once activated, STING undergoes a conformational change and translocates to the Golgi apparatus. This initiates a downstream signaling cascade, primarily through the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). glpbio.comnih.gov The phosphorylation of IRF3 leads to its dimerization and translocation into the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs), such as IFN-α and IFN-β. nih.govnih.gov Simultaneously, STING activation can also trigger the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govfrontiersin.org This orchestrated response of type I IFNs and cytokines is vital for mounting an effective anti-pathogen defense and for activating other immune cells, bridging the innate and adaptive immune responses. nih.govnumberanalytics.com
Overview of STING Agonists in Research
Given the central role of the STING pathway in immunity, molecules that can modulate its activity are of great interest to researchers. STING agonists are compounds that activate the STING pathway, mimicking the action of its natural ligand, cGAMP. numberanalytics.com These agonists are powerful tools for studying the intricacies of innate immunity and have shown potential in various research areas, particularly in oncology and infectious diseases. frontiersin.orgnumberanalytics.commdpi.com
The activation of the STING pathway by agonists can enhance the body's ability to recognize and eliminate tumor cells. frontiersin.orguchicago.edu This is achieved by promoting the maturation of dendritic cells, which are crucial for presenting tumor antigens to T cells, and by inducing the production of type I IFNs that have direct anti-tumor effects. numberanalytics.com In the context of infectious diseases, STING agonists can bolster the antiviral response by inducing a strong IFN-mediated state. mdpi.cominvivogen.com
Research has explored various classes of STING agonists, including cyclic dinucleotide (CDN) analogs, which are structurally similar to the natural ligand cGAMP, and non-CDN small molecules. frontiersin.orginvivogen.com
Rationale for Investigating diABZI STING Agonist-1 Trihydrochloride in Academic Contexts
This compound, a member of the diamidobenzimidazole family, is a non-nucleotide-based STING agonist. invivogen.com This sets it apart from the classical CDN agonists and offers different physicochemical properties, such as potentially increased bioavailability. invivogen.com
The key rationale for its investigation in academic research lies in its potent and selective activation of both human and mouse STING. medchemexpress.comadooq.com diABZI is a dimeric ligand, designed to take advantage of the symmetrical nature of the STING protein. invivogen.com Interestingly, structural studies have indicated that diABZI activates STING while maintaining an "open" conformation, in contrast to the "closed" conformation induced by CDNs. invivogen.com This unique mechanism of action provides a valuable tool for dissecting the downstream consequences of different STING activation states.
Furthermore, diABZI has demonstrated the ability to induce a robust type I IFN and pro-inflammatory cytokine response in various in vitro and in vivo research models. glpbio.cominvivogen.com Its efficacy in stimulating immune responses has made it a subject of investigation in models of cancer and viral infections, such as those involving SARS-CoV-2. invivogen.comcaymanchem.com The water-soluble nature of its trihydrochloride salt form also facilitates its use in experimental settings. invivogen.com
Interactive Table: Research Findings on this compound
| Research Area | Finding | Model System | Reference |
| Antiviral Research | Inhibited cytopathic effect of human coronavirus 229E (HCoV-229E). | MRC-5 cells | caymanchem.com |
| Decreased the level of SARS-CoV-2 RNA. | Primary human bronchial airway epithelial cells | caymanchem.com | |
| Cancer Research | Decreased tumor volume and increased survival. | CT26 murine colorectal cancer model | caymanchem.com |
| Enhanced the cytotoxicity of T cells towards cancer cells. | In vitro and in vivo models | nih.govresearchgate.net | |
| Immunology Research | Induced secretion of IFN-β. | Human peripheral blood mononuclear cells (PBMCs) | caymanchem.com |
| Increased serum levels of Ifn-β, Il-6, Tnf, and Cxcl1. | Wild-type mice | caymanchem.com | |
| Induced a dose-dependent activation of NF-κB and IRF pathways. | THP1-Dual™ cells | invivogen.com |
Structure
2D Structure
Properties
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKESNWHACHILIV-BILRHTGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54Cl3N13O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Diabzi Sting Agonist 1 Trihydrochloride Action
Direct Agonism of Stimulator of Interferon Genes (STING) Receptor
diABZI STING agonist-1 trihydrochloride functions as a direct agonist of the STING receptor, a crucial component of the innate immune system responsible for detecting cytosolic DNA. nih.gov This interaction initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. invivogen.com
Selective Activation Profile
This compound demonstrates a selective activation profile for the STING receptor. It has been shown to be a potent activator of both human and mouse STING, with EC50 values of 130 nM and 186 nM, respectively. selleckchem.commedchemexpress.com This indicates a high degree of specificity for the STING protein. Furthermore, at a concentration of 1 μM, the compound shows high selectivity when tested against a large panel of over 350 kinases. medchemexpress.com This selectivity is crucial for its function as a targeted therapeutic agent, minimizing off-target effects. Research has shown that the compound induces the secretion of IFN-β in human peripheral blood mononuclear cells (PBMCs) with an EC50 of 130 nM. adooq.comcaymanchem.com
Table 1: Potency of this compound
| Species | Assay | EC50 |
| Human | IFN-β secretion in PBMCs | 130 nM |
| Mouse | STING Activation | 186 nM |
Non-Cyclic Dinucleotide Nature
Unlike the endogenous STING ligands, which are cyclic dinucleotides (CDNs) like cGAMP, this compound is a non-cyclic dinucleotide small molecule. nih.gov It belongs to a class of compounds known as amidobenzimidazoles (ABZIs). invivogen.com This structural difference is significant as it allows the molecule to activate STING while maintaining the receptor in an open conformation, in contrast to the closed conformation induced by CDNs. invivogen.com The development of this non-CDN agonist with different physicochemical properties, such as potentially increased bioavailability, offers new avenues for the clinical development of STING-targeted therapies. nih.govinvivogen.com
Intracellular Signaling Cascades Triggered by STING Activation
The binding of this compound to the STING receptor, located on the endoplasmic reticulum, triggers a series of intracellular events that propagate the immune signal. smolecule.com
STING Dimerization and Translocation
Upon activation by diABZI, STING undergoes dimerization. nih.govglpbio.com This conformational change is a critical step in the activation of the signaling pathway. The activated STING dimers then translocate from the endoplasmic reticulum, a process that is essential for the recruitment of downstream signaling molecules. biorxiv.org
TANK-Binding Kinase 1 (TBK1) Phosphorylation
Following translocation, the activated STING dimer recruits and activates TANK-Binding Kinase 1 (TBK1). smolecule.comglpbio.com This leads to the phosphorylation of TBK1 itself. nih.govnih.gov Studies have shown that treatment with diABZI leads to a dose-dependent increase in the phosphorylation of TBK1. nih.gov The phosphorylation of TBK1 is a pivotal event, as it is the kinase responsible for phosphorylating the next key component in the signaling cascade. nih.gov
Interferon Regulatory Factor 3 (IRF3) Phosphorylation
Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). smolecule.comglpbio.comnih.gov The phosphorylation of IRF3 is a dose-dependent response to diABZI stimulation. researchgate.net Once phosphorylated, IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons, such as IFN-β. nih.gov This entire cascade, from STING activation to IRF3 phosphorylation, has been shown to be activated within hours of diABZI stimulation. nih.gov
Table 2: Key Signaling Events Induced by diABZI
| Signaling Event | Molecule Involved | Outcome |
| Receptor Activation | STING | Dimerization and Translocation |
| Kinase Activation | TBK1 | Autophosphorylation |
| Transcription Factor Activation | IRF3 | Phosphorylation and Nuclear Translocation |
Compound List
Downstream Gene Expression and Cytokine Induction
The activation of STING by this compound triggers a significant downstream gene expression program, leading to the production and secretion of a variety of cytokines. This response is central to the compound's immunomodulatory effects.
Type I Interferon (IFN-I) Production
A primary consequence of STING activation by diABZI is the robust production of Type I interferons (IFN-I). invivogen.comglpbio.comsmolecule.com This process is initiated through the phosphorylation of TBK1 and IRF3, which then leads to the transcription of IFN-I genes. glpbio.comsmolecule.com Specifically, treatment with diABZI has been shown to induce the secretion of IFN-α and IFN-β. glpbio.com For instance, in human peripheral blood mononuclear cells (PBMCs), diABZI induces the secretion of IFN-β with a half-maximal effective concentration (EC50) of 130 nM. caymanchem.commedchemexpress.comselleckchem.com In vitro studies have demonstrated that treatment with 1 µM of diABZI leads to the release of IFN-α and IFN-β. glpbio.com Furthermore, diABZI has been shown to potently inhibit SARS-CoV-2 infection by transiently stimulating IFN signaling. nih.gov
Pro-inflammatory Cytokine Secretion
In addition to Type I interferons, diABZI-mediated STING activation also prompts the secretion of a range of pro-inflammatory cytokines. invivogen.commedchemexpress.com This is a critical aspect of the innate immune response, helping to recruit and activate other immune cells.
Treatment with diABZI has been consistently shown to induce the secretion of Interleukin-6 (IL-6), a key pro-inflammatory cytokine. invivogen.comglpbio.commedchemexpress.com In vitro experiments have demonstrated that 1 µM of diABZI can induce the release of IL-6. glpbio.com Furthermore, in vivo studies in wild-type mice have shown that administration of diABZI leads to increased serum levels of IL-6, an effect that is absent in STING-deficient mice, confirming the STING-dependent nature of this response. caymanchem.commedchemexpress.commedchemexpress.com
Tumor Necrosis Factor (TNF), another critical pro-inflammatory cytokine, is also secreted following diABZI treatment. invivogen.comglpbio.commedchemexpress.commedchemexpress.com In vitro studies using human monocytes have shown that diABZI induces the transcription and secretion of TNF-α. glpbio.com In vivo mouse models have further corroborated these findings, showing elevated serum levels of TNF upon diABZI administration in a STING-dependent manner. caymanchem.commedchemexpress.commedchemexpress.com
The chemokine CXCL1 is also induced by diABZI. In vivo studies have demonstrated that administration of diABZI increases serum levels of CXCL1 in wild-type mice, but not in mice lacking STING. caymanchem.commedchemexpress.commedchemexpress.com This highlights the specific role of the STING pathway in the production of this chemokine, which is involved in neutrophil recruitment.
Interactive Data Table: Cytokine Induction by this compound
| Cytokine/Molecule | Cell/System Type | Observation | Reference |
| IFN-β | Human PBMCs | EC50 of 130 nM for secretion | caymanchem.com, medchemexpress.com, selleckchem.com |
| IFN-α, IFN-β | In vitro | Release induced by 1 µM diABZI | glpbio.com |
| IL-6 | In vitro | Release induced by 1 µM diABZI | glpbio.com |
| IL-6 | Wild-type mice | Increased serum levels | caymanchem.com, medchemexpress.com, medchemexpress.com |
| TNF-α | Human monocytes | Transcription and secretion induced | glpbio.com |
| TNF | Wild-type mice | Increased serum levels | caymanchem.com, medchemexpress.com, medchemexpress.com |
| CXCL1 | Wild-type mice | Increased serum levels | caymanchem.com, medchemexpress.com, medchemexpress.com |
Interferon-beta (IFNβ)
This compound is a potent, non-nucleotide-based activator of the Stimulator of Interferon Genes (STING) pathway. invivogen.com Its mechanism of action involves binding to the STING protein, which is located in the endoplasmic reticulum, inducing a conformational change that leads to STING dimerization and activation. smolecule.comglpbio.com This activation initiates a downstream signaling cascade, most notably the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). smolecule.comglpbio.com Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). smolecule.comglpbio.comnih.gov Phosphorylated IRF3 translocates to the nucleus, where it drives the transcription of type I interferons, including the key antiviral and immunomodulatory cytokine, Interferon-beta (IFNβ). smolecule.comnih.govnih.gov
The induction of IFNβ is a hallmark of diABZI activity and has been demonstrated across various in vitro and in vivo models. In human peripheral blood mononuclear cells (PBMCs), diABZI induces the secretion of IFNβ with a half-maximal effective concentration (EC50) of 130 nM. caymanchem.commedchemexpress.comadooq.comcaymanchem.com Similarly, it activates the mouse STING pathway with an EC50 of 186 nM. medchemexpress.com Studies in human THP-1 macrophages and primary air-liquid interface cultures of nasal epithelial cells have also confirmed that diABZI treatment leads to elevated secretion levels of IFNβ. nih.gov Furthermore, research on murine macrophages demonstrated that 1 µM diABZI induced the release of IFNβ, an effect that was absent in macrophages from STING-deficient (Sting−/−) mice. nih.gov In vivo studies have shown that administration of diABZI to wild-type mice increases serum levels of IFNβ, but not in STING-deficient mice, confirming the STING-dependency of this response. caymanchem.comcaymanchem.commedchemexpress.com
| Cell/System Type | Finding | Effective Concentration | Source |
|---|---|---|---|
| Human PBMCs | Induces IFNβ secretion | EC50 = 130 nM | caymanchem.commedchemexpress.comadooq.comcaymanchem.com |
| Mouse Cells | Activates STING pathway | EC50 = 186 nM | medchemexpress.com |
| Murine Macrophages | Induces IFNβ release | 1 µM | nih.gov |
| Human THP-1 Macrophages | Upregulates IFNβ mRNA and protein secretion | 3 µM | nih.gov |
| 1G4 HA-T cells | Increases IFN-β gene expression | Not specified | nih.gov |
Interleukin-1 beta (IL-1β)
Beyond the induction of type I interferons, the activation of the STING pathway by diABZI also leads to the expression of pro-inflammatory cytokines. Research has shown that treatment with diABZI at concentrations between 1 and 10 µM induces the expression of Interleukin-1 beta (IL-1β). glpbio.com The signaling cascade leading to IL-1β production involves the activation of the NF-κB pathway, which occurs downstream of STING activation. nih.gov This highlights the compound's role in initiating a broad inflammatory response.
Interleukin-8 (IL-8)
Similar to IL-1β, the expression of the pro-inflammatory chemokine Interleukin-8 (IL-8) is also stimulated by diABZI. Studies have demonstrated that treating cells with diABZI in a concentration range of 1 to 10 µM resulted in the induced expression of IL-8. glpbio.com IL-8 is a potent chemoattractant for neutrophils and other immune cells, and its induction by diABZI contributes to the recruitment of immune cells to the site of STING activation.
C-X-C Motif Chemokine Ligand 10 (CXCL10)
C-X-C Motif Chemokine Ligand 10 (CXCL10), also known as Interferon gamma-induced protein 10 (IP-10), is another critical chemokine induced by diABZI. The expression of CXCL10 is a direct consequence of the STING-dependent IRF3 and NF-κB signaling pathways. nih.gov In vitro experiments using CD14+ human monocytes showed that a 0.1 μM concentration of diABZI was sufficient to induce the transcription of CXCL10. glpbio.com In another study, treatment of murine macrophages with 1 µM diABZI led to the release of CXCL10, a response that was completely abrogated in macrophages from STING-deficient mice. nih.gov This demonstrates that diABZI potently and specifically stimulates the production of this key chemokine, which is instrumental in recruiting activated T cells, monocytes, and NK cells.
| Molecule | Cell/System Type | Finding | Effective Concentration | Source |
|---|---|---|---|---|
| Interleukin-1 beta (IL-1β) | Not specified | Induces expression | 1–10 µM | glpbio.com |
| Interleukin-8 (IL-8) | Not specified | Induces expression | 1–10 µM | glpbio.com |
| CXCL10 | CD14+ Human Monocytes | Induces transcription | 0.1 µM | glpbio.com |
| Murine Macrophages | Induces release | 1 µM | nih.gov |
Immunomodulatory Effects in Preclinical Research Models
Innate Immune Response Modulation
The activation of the STING pathway by diABZI precipitates a cascade of events that profoundly modulate the innate immune system. This modulation manifests as both systemic and localized effects.
Systemic Innate Immune Activation Dynamics
In preclinical models, administration of diABZI leads to a robust and systemic activation of the innate immune system. medchemexpress.comnih.gov This is primarily characterized by the STING-dependent production of type I interferons (IFN-β) and a suite of pro-inflammatory cytokines and chemokines. medchemexpress.cominvivogen.comcaymanchem.com Studies in mice have demonstrated that subcutaneous or intravenous injection of diABZI results in increased serum levels of IFN-β, Interleukin-6 (IL-6), Tumor Necrosis Factor (TNF), and CXCL1. medchemexpress.comcaymanchem.com This systemic cytokine response is a hallmark of STING activation and is crucial for initiating a broad-based immune reaction. medchemexpress.com The activation of these signaling pathways is not limited to immune cells; it can be observed in various cell types, highlighting the widespread impact of systemic STING agonism. youtube.com
The dynamics of this activation are rapid, with systemic concentrations of diABZI reaching levels sufficient to activate mouse STING within a short period, exhibiting a half-life of approximately 1.4 hours in mice. medchemexpress.comtargetmol.com This prompt and potent systemic immune activation underscores the compound's potential to quickly mobilize the body's initial defense mechanisms.
Localized Inflammatory Responses
When administered locally, such as through subcutaneous injection, diABZI induces a strong inflammatory response at the site of injection. nih.gov This localized reaction is characterized by visible signs of inflammation, including erythema, scaling, and induration. nih.gov Histopathological analysis of the affected tissue reveals epidermal thickening, hyperkeratosis, and dermal fibrosis, accompanied by the infiltration of various immune cells. nih.gov
Specifically, the dermis and subcutaneous layers show an influx of neutrophils, CD3+ T cells, and F4/80+ macrophages. nih.gov This cellular infiltration is driven by the local production of interferons and cytokines, as evidenced by gene expression analysis. nih.gov Interestingly, the intensity and duration of this localized inflammation can be influenced by the host's pre-existing systemic immune status. Pre-treatment of mice with a systemic innate immune activator, such as poly (I:C), has been shown to exacerbate the local inflammatory response to diABZI, leading to more severe skin lesions and delayed resolution. nih.gov This suggests a synergistic effect between systemic and localized innate immune activation.
In the context of the lungs, endotracheal administration of diABZI in mice can trigger acute neutrophilic inflammation, disruption of the respiratory barrier, and the release of DNA, leading to a condition resembling acute respiratory distress syndrome (ARDS). nih.govbohrium.com This highlights the potent and context-dependent nature of localized diABZI-induced inflammation.
Adaptive Immune System Engagement
The potent innate immune response triggered by diABZI serves as a critical bridge to the adaptive immune system, leading to the priming and activation of antigen-specific immune cells.
Dendritic Cell Maturation and Antigen Presentation Enhancement
Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that play a pivotal role in initiating adaptive immune responses. The activation of the STING pathway by diABZI has been shown to enhance DC function. smolecule.comresearchgate.net STING agonists can induce the terminal differentiation of immature DCs, leading to their maturation. cell-stress.com This maturation process is crucial for effective antigen presentation to T cells.
In vitro studies have demonstrated that diABZI promotes the secretion of cytokines such as IL-6, IFN-β, and TNF-α from bone marrow-derived dendritic cells (BMDCs). nih.gov Furthermore, STING activation in DCs leads to the secretion of chemokines like CXCL9 and CXCL10, which are instrumental in recruiting CD8+ T cells to the tumor microenvironment. cell-stress.com Research has also shown that diABZI-induced antigen presentation by cancer cells can improve the affinity and function of T cells against tumors. nih.govnih.gov
T Cell Priming and Activation
The maturation and activation of dendritic cells by diABZI directly contribute to the priming and activation of T cells, particularly cytotoxic CD8+ T cells, which are essential for anti-tumor immunity. smolecule.comcell-stress.com The STING-dependent production of type I interferons is a key factor in the priming of tumor-specific T cells by APCs. cell-stress.com
Studies have shown that treatment with STING agonists promotes adaptive immune responses within the tumor microenvironment, leading to an increase in IFN-γ-expressing CD8+ T cells that mediate anti-cancer effects. cell-stress.com In preclinical models of colorectal cancer, the combination of diABZI with an IDO inhibitor significantly promoted the recruitment of CD8+ T cells and dendritic cells into the tumor, while decreasing the infiltration of immunosuppressive myeloid-derived suppressor cells. This shift in the immune cell landscape within the tumor is a critical factor in the compound's anti-tumor efficacy.
Cross-Talk between Innate and Adaptive Immunity
The immunomodulatory effects of diABZI are a clear example of the intricate cross-talk between the innate and adaptive immune systems. nih.govnih.gov The initial activation of the innate immune system by diABZI, characterized by the production of type I interferons and other pro-inflammatory cytokines, sets the stage for a robust adaptive immune response. invivogen.comnih.gov
Type I interferons, for instance, have pleiotropic effects, including enhancing the cytotoxic ability of natural killer cells and promoting the cross-presentation of antigens by dendritic cells to T cells. youtube.comnih.gov This process is fundamental for the generation of antigen-specific T cell immunity. nih.gov Research has systematically investigated the function and mechanism of this cross-talk, revealing that diABZI can activate both STING-mediated and T cell receptor (TCR) signaling pathways. nih.govnih.gov This dual activation enhances the efficacy of T cell-based immunotherapies by increasing interferon-γ expression and improving the presentation of antigens by tumor cells. nih.govnih.gov The treatment of macrophages with a diABZI-based compound resulted in the secretion of cytokines that could protect airway epithelial cells from viral infection, further illustrating the protective interplay between different immune cell types orchestrated by STING activation. nih.gov
Cellular Infiltration and Immune Cell Dynamics
Neutrophil Recruitment
Preclinical studies have highlighted the potent ability of diABZI STING agonist-1 trihydrochloride to induce the recruitment of neutrophils. In a murine model of acute respiratory distress syndrome (ARDS), endotracheal administration of the compound triggered a robust neutrophilic inflammation. nih.gov This was accompanied by the release of CXCL1, a potent neutrophil chemoattractant, into the bronchoalveolar lavage fluid (BALF). nih.gov The influx of neutrophils is a key feature of the acute inflammatory response initiated by STING activation.
| Model | Observation | Key Findings | Reference |
|---|---|---|---|
| Murine Acute Respiratory Distress Syndrome (ARDS) Model | Endotracheal administration of diABZI | Triggered acute neutrophilic inflammation and release of CXCL1 in the bronchoalveolar lavage fluid. | nih.gov |
Macrophage Infiltration
The activation of the STING pathway by this compound also has a profound impact on macrophages. In vitro studies using murine macrophages have shown that diABZI induces the release of a variety of cytokines and chemokines, including IFNα, IFNβ, CXCL10, IL-6, TNFα, and CXCL1. nih.gov While direct in vivo evidence specifically detailing macrophage infiltration following diABZI administration is still emerging, the broader class of STING agonists has been shown to influence macrophage polarization. This suggests that diABZI likely not only recruits macrophages but also modulates their phenotype, potentially shifting them towards a more pro-inflammatory and anti-tumoral state.
| Model | Observation | Key Findings | Reference |
|---|---|---|---|
| Murine Macrophages (in vitro) | Treatment with diABZI | Induced the release of IFNα, IFNβ, CXCL10, IL-6, TNFα, and CXCL1. | nih.gov |
T Lymphocyte Presence
The immunomodulatory effects of this compound extend to the adaptive immune system, particularly T lymphocytes. In preclinical cancer models, the activation of STING by diABZI has been shown to enhance the cytotoxicity of T cells towards cancer cells. researchgate.netnih.gov This is, in part, mediated by the upregulation of type I IFNs, which are known to promote the cross-priming of CD8+ T cells and enhance their effector functions. While specific quantitative data on T lymphocyte infiltration in response to diABZI alone is an area of active investigation, studies combining diABZI with other immunotherapies have demonstrated its ability to contribute to a more robust anti-tumor T cell response. nih.gov
| Model | Observation | Key Findings | Reference |
|---|---|---|---|
| Preclinical Cancer Models | Administration of diABZI | Enhances the cytotoxicity of T cells towards cancer cells. | researchgate.netnih.gov |
Applications in Preclinical Disease Models
Oncology Research
Research into diABZI has unveiled its efficacy in inhibiting tumor growth and enhancing the effects of other cancer therapies across a range of cancer types.
Studies utilizing mouse models of cancer have been crucial in establishing the anti-tumor capabilities of diABZI. The compound has shown the ability to induce significant tumor regression and improve survival. medchemexpress.commedchemexpress.com
In syngeneic mouse models of colorectal cancer using CT-26 tumor cells, diABZI has demonstrated substantial anti-tumor activity. invivogen.com Intravenous administration of the compound resulted in significant inhibition of tumor growth and a notable improvement in survival rates. medchemexpress.com In one study, treatment with diABZI led to 8 out of 10 mice remaining tumor-free by the end of the 43-day study period. medchemexpress.commedchemexpress.com This suggests a potent and durable systemic anti-tumor immune response triggered by the STING agonist. medchemexpress.cominvivogen.com
Table 1: Efficacy of diABZI in a CT-26 Colorectal Cancer Mouse Model
| Treatment Group | Outcome | Citation |
|---|---|---|
| diABZI | Significant tumor growth inhibition | medchemexpress.com |
| diABZI | Improved survival | medchemexpress.com |
The efficacy of diABZI has been investigated in melanoma cell lines, including C32 and SK-MEL-28. Research shows that diABZI can induce cell death in these melanoma cells. nih.gov Its activity is particularly enhanced when used in combination with BRAF inhibitors, a common targeted therapy for melanoma. nih.gov This combined approach significantly reduces the viability of melanoma cells. nih.gov Furthermore, diABZI has been found to activate STING signaling in melanoma cells, which can be resistant to other treatments. nih.gov
Table 2: Effect of diABZI on Melanoma Cell Viability
| Cell Line | Treatment | Effect | Citation |
|---|
While specific studies focusing solely on the direct anti-tumor efficacy of diABZI STING agonist-1 trihydrochloride on the luminal breast cancer cell lines MCF-7 and BT-474 are limited in the reviewed literature, broader research in breast cancer models highlights its potential. In studies using the 4T-1 breast cancer model, diABZI demonstrated an ability to suppress tumor growth. nih.gov The anti-tumor effect was even more pronounced when diABZI was encapsulated in liposomes (dLNPs), which led to a more significant reduction in average tumor volume compared to the administration of diABZI alone. nih.govnih.gov This suggests that delivery mechanisms can enhance the efficacy of the STING agonist in breast cancer. These treatments were also shown to recruit CD8+ T cells to the tumor tissue and increase the expression of IFN-γ, indicating the induction of an anti-tumor immune response. nih.govnih.gov
The anti-cancer effects of diABZI are rooted in its ability to robustly activate the STING pathway, which in turn initiates a cascade of immune responses. A key mechanism that has been identified is its ability to make cancer cells more susceptible to other therapeutic agents.
A significant finding in preclinical melanoma research is the ability of diABZI to sensitize cancer cells to BRAF inhibitors (BRAFi). nih.gov Many melanomas develop resistance to BRAFi by activating the NRF2-dependent anti-oxidative response to cope with the oxidative stress induced by these drugs. nih.gov DiABZI-mediated STING activation has been shown to down-regulate and prevent this NRF2 activation. nih.gov By abrogating this key survival mechanism, diABZI effectively re-sensitizes the melanoma cells to the cytotoxic effects of BRAF inhibitors, leading to enhanced cell death and prevention of cell migration when used in combination. nih.gov This synergistic effect has been observed in melanoma cells that are known to acquire resistance to BRAFi. nih.gov
Mechanisms of Anti-Cancer Activity
Downregulation of Antioxidative Responses (e.g., NRF2 Pathway Inhibition)
A critical mechanism through which diABZI exerts its anticancer effects is by modulating the cell's response to oxidative stress. In certain cancer cells, such as melanoma, the NRF2 pathway, a key regulator of antioxidative responses, is often hyperactivated, contributing to therapy resistance. frontiersin.org Research has shown that pharmacological activation of STING by diABZI can downregulate these NRF2-dependent antioxidative responses. frontiersin.org This action helps to overcome the protective mechanisms that cancer cells use to survive the oxidative stress induced by anticancer treatments. frontiersin.org Studies have indicated that by inhibiting NRF2, diABZI can sensitize melanoma cells to BRAF inhibitors, a common targeted therapy. frontiersin.orgresearchgate.net The synergistic effect of diABZI and BRAF inhibitors leads to potentiated cell death in melanoma cells. frontiersin.org
Induction of Programmed Cell Death Pathways (e.g., Caspase-8-dependent Apoptosis)
The activation of the STING pathway by diABZI has been shown to trigger programmed cell death, a crucial process for eliminating cancerous cells. One of the key pathways initiated is caspase-8-dependent apoptosis. nih.gov Research indicates that airway administration of diABZI can induce the cleavage of caspase-3, a key executioner caspase in apoptosis. nih.gov Furthermore, studies have shown that STING activation by diABZI can lead to the formation of a PANoptosome complex, involving proteins like Caspase-8, ASC, and RIPK3, which can orchestrate pyroptosis, apoptosis, and necroptosis. nih.govnih.gov This induction of multiple cell death pathways highlights the robust and multifaceted anti-tumor activity of diABZI.
Suppression of Malignant Cell Migration and Invasion
Beyond inducing cell death, diABZI has demonstrated the ability to inhibit the migration and invasion of malignant cells. The pharmacological activation of the STING pathway has been found to decrease melanoma cell migration. researchgate.net This effect is significant as the spread of cancer cells to distant organs is a major cause of mortality. By curbing the migratory and invasive potential of cancer cells, diABZI may help to limit metastasis and improve patient outcomes.
Inhibition of Sphere Formation in Cancer Stem Cell Models
Cancer stem cells are a subpopulation of cells within a tumor that are believed to drive tumor initiation, progression, and recurrence. A key characteristic of these cells is their ability to form spheres in culture, which is an indicator of their self-renewal and tumorigenic potential. researchgate.net Preclinical studies have shown that inhibiting the NRF2 pathway, a downstream effect of STING activation by diABZI, can prevent melanosphere formation in melanoma cell lines. researchgate.net This suggests that diABZI may have a role in targeting the cancer stem cell population, which is often resistant to conventional therapies.
Enhancement of T Cell Cytotoxicity Towards Cancer Cells
A pivotal aspect of diABZI's anticancer activity is its ability to bolster the immune system's attack on tumors. Specifically, diABZI has been shown to enhance the cytotoxicity of T cells towards cancer cells. researchgate.netnih.gov This is achieved, in part, by activating STING-mediated and TCR signaling pathways. researchgate.netnih.govnih.gov Research has demonstrated that diABZI increases the presentation of antigens on tumor cells, which improves the ability of T cells to recognize and kill them. researchgate.netnih.gov This enhanced antigen presentation is linked to the upregulation of major histocompatibility complex (MHC) molecules on the tumor cell surface. nih.gov Furthermore, diABZI treatment has been found to increase the expression of interferon-γ, a cytokine crucial for an effective anti-tumor immune response. researchgate.netnih.gov
| Finding | Effect of diABZI | Reference |
| T Cell Cytotoxicity | Significantly increased T cell toxicity towards Mel526 tumor cells. | nih.gov |
| Antigen Presentation | Enhanced major histocompatibility complex (MHC) presentation in tumor cells. | nih.gov |
| Signaling Pathways | Activated STING media and TCR signaling pathways. | researchgate.netnih.gov |
| Cytokine Expression | Improved interferon-γ expression. | researchgate.netnih.gov |
Modulation of Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cells and molecules that can either support or suppress tumor growth. DiABZI has been shown to favorably modulate the TME to promote anti-tumor immunity. researchgate.net Combination therapy with a STING agonist like diABZI and an IDO inhibitor significantly inhibited tumor growth in colorectal cancer models. This treatment promoted the recruitment of beneficial immune cells, such as CD8+ T cells and dendritic cells, into the tumor. Concurrently, it decreased the infiltration of myeloid-derived suppressor cells, which are known to inhibit anti-tumor immune responses.
Antiviral Research
In addition to its applications in oncology, diABZI has shown significant promise in antiviral research. smolecule.com The compound has demonstrated the ability to inhibit the replication of various viruses, including the common cold coronavirus (HCoV-229E) and SARS-CoV-2. smolecule.comglpbio.comcaymanchem.com In vitro studies have shown that diABZI can potently decrease the levels of SARS-CoV-2 viral RNA in a dose-dependent manner and protect the integrity of the epithelial layer in an air-liquid interface model. glpbio.com The antiviral effects are attributed to the induction of a potent type I interferon response, a critical component of the innate immune system's defense against viral infections. glpbio.cominvivogen.com
| Virus | Finding | Reference |
| HCoV-229E | Inhibited the cytopathic effect in infected MRC-5 cells with an EC50 of 3 nM. | caymanchem.com |
| SARS-CoV-2 | Potently decreased the level of viral RNA in a dose-dependent manner. | glpbio.com |
| SARS-CoV-2 | Fully protected the integrity of the epithelial layer in an ALI model. | glpbio.com |
Inhibition of Coronaviruses
This compound has demonstrated significant potential as a broad-spectrum anti-coronavirus agent in preclinical studies. nih.gov Its mechanism of action revolves around the activation of the STING pathway, which in turn elicits a potent antiviral response.
Research has consistently shown that this compound effectively limits the replication of SARS-CoV-2 in both cell and animal models. glpbio.comnih.gov In primary human bronchial airway epithelial cells, the compound has been observed to decrease the levels of SARS-CoV-2 RNA. caymanchem.com Studies using human ACE2 transgenic mouse models have further substantiated these findings, demonstrating that intranasal administration of a diABZI compound, even after infection, can offer protection from severe respiratory disease. nih.gov The antiviral effects are largely attributed to the induction of a robust type I interferon response. nih.govglpbio.com In cell cultures, treatment with a diABZI compound led to a dramatic inhibition of SARS-CoV-2 infection, with a reduction in viral RNA levels by approximately 1,000-fold. news-medical.net
| Model | Key Findings | Reference |
|---|---|---|
| Primary Human Bronchial Airway Epithelial Cells | Decreased levels of SARS-CoV-2 RNA. | caymanchem.com |
| K18-ACE2-Transgenic Mice | Intranasal administration conferred complete protection from severe respiratory disease. | nih.gov |
| Calu-3 Cells | Approximately 1,000-fold reduction in viral RNA levels. | news-medical.net |
A critical aspect of respiratory viral infections is the damage to the epithelial barrier. Preclinical studies have shown that this compound can protect the integrity of this barrier. In reconstituted primary human bronchial airway epithelial air-liquid interface (ALI) systems, treatment with the compound effectively prevented epithelial damage caused by SARS-CoV-2. nih.gov Even at low concentrations, it was able to fully protect the integrity of the epithelial layer in the ALI model. glpbio.com This protective effect is crucial in mitigating the severity of respiratory illnesses.
The antiviral activity of this compound extends to other human coronaviruses, such as the common cold virus HCoV-229E. nih.govsmolecule.com In MRC-5 cells infected with HCoV-229E, the compound was shown to inhibit the cytopathic effect with a very low EC50 value of 3 nM. glpbio.comcaymanchem.com This demonstrates its potent and broad-spectrum anti-coronavirus activity. nih.gov The antiviral action against HCoV-229E in these cells was found to be dependent on the interferon pathway. nih.gov
Potential Against Other Viral Pathogens (e.g., Alphaviruses)
The potential of STING agonists like diABZI extends beyond coronaviruses. Research has explored their efficacy against other viral pathogens. For instance, studies have investigated the antiviral properties of STING agonists against emerging alphaviruses like Chikungunya virus, Venezuelan Equine Encephalitis virus, and Sindbis virus. plos.org While not specifically focused on diABZI, this research highlights the broader therapeutic potential of activating the STING pathway to combat a range of viruses. plos.org The host-directed immune response triggered by these agonists may have wide-ranging applications for various respiratory pathogens. nih.gov
1 : Pulmonary Inflammation
The administration of the synthetic, non-nucleotide STING (stimulator of interferon genes) agonist, this compound, has been investigated in preclinical models to understand its effects on the pulmonary system. Research demonstrates that localized airway administration can provoke a significant inflammatory response, mimicking features of acute respiratory distress syndrome (ARDS).
1 Induction of Neutrophilic Lung Inflammation
In murine models, the endotracheal administration of diABZI triggers a potent and acute neutrophilic inflammation in the lungs. nih.govnih.govresearchgate.net This response is characterized by the significant recruitment of neutrophils into the bronchoalveolar space. nih.gov The inflammatory cascade is further evidenced by the release of key chemokines, such as CXCL1, which is crucial for attracting neutrophils to the site of inflammation. nih.gov This robust influx of neutrophils is a hallmark of the acute inflammatory state induced by the STING agonist in the airways. nih.govnih.gov Studies comparing diABZI to natural STING agonists like cGAMP confirm that diABZI is a powerful inducer of this inflammatory phenotype. nih.gov The response is dependent on the STING pathway, as the effects are abrogated in STING-deficient mice. nih.govresearchgate.net
3 Disruption of Respiratory Barrier Integrity
A direct consequence of the acute inflammation and cell death induced by diABZI is the disruption of the respiratory barrier. nih.govnih.govresearchgate.net This loss of epithelial barrier function is a critical component of ARDS. nih.gov In preclinical models, the compromise of the barrier is demonstrated by the extravasation of proteins into the bronchoalveolar space, indicating increased permeability of the lung epithelium. nih.gov This breakdown of barrier integrity is intrinsically linked to the neutrophilic influx and widespread PANoptosis occurring within the lung tissue following STING activation by the agonist. nih.govnih.gov
Table 1: Summary of diABZI-Induced Pulmonary Effects
| Finding | Observation in Preclinical Models | Reference |
|---|---|---|
| Inflammatory Cell Infiltration | Significant recruitment of neutrophils into the bronchoalveolar lavage fluid. | nih.gov |
| Chemokine Release | Increased levels of the neutrophil-attracting chemokine CXCL1 in the airways. | nih.gov |
| Cell Death Pathway | Induction of PANoptosis, a programmed cell death pathway with features of pyroptosis, apoptosis, and necroptosis. | nih.govnih.gov |
| Danger Signal Release | Release of self-dsDNA and formation of Neutrophil Extracellular Traps (NETs). | nih.govnih.govresearchgate.net |
| Barrier Function | Increased protein levels in bronchoalveolar lavage fluid, indicating a loss of respiratory barrier integrity. | nih.gov |
| Secondary Response | Upregulation of DNA sensors (cGAS, DDX41, IFI204) and inflammasomes (NLRP3, AIM2), suggesting amplification of the inflammatory response. | nih.govnih.gov |
2 STING Agonist-Induced Skin Inflammation Models
The localized administration of this compound has also been used to establish preclinical models of skin inflammation, providing insights into the role of the STING pathway in cutaneous pathologies.
1 Local Cutaneous Inflammatory Response
Subcutaneous injection of diABZI in mice induces a severe, localized inflammatory reaction at the injection site. nih.govnih.gov The macroscopic signs of this inflammation include erythema (redness), scaling, and induration (thickening) of the skin. nih.govnih.gov These lesions are described as robust but self-limiting, typically resolving over a period of several weeks. nih.govnih.gov This model demonstrates that direct, localized activation of the STING pathway is sufficient to cause a significant inflammatory skin disease phenotype. nih.gov
2 Exacerbation by Prior Systemic Inflammatory Stimuli
The inflammatory response to cutaneous diABZI administration can be significantly amplified by a pre-existing systemic inflammatory state. nih.govnih.gov In studies where mice were pre-treated with the viral mimic poly (I:C) to stimulate a systemic innate immune response, the subsequent subcutaneous injection of diABZI resulted in a more severe inflammatory outcome. nih.gov These mice developed worse skin lesions and exhibited delayed wound resolution compared to mice that did not receive the systemic stimulus. nih.govnih.gov This finding highlights that systemic inflammation can prime the host for an exaggerated local response to STING activation in the skin. nih.govnih.gov
3 Histopathological and Gene Expression Analysis in Skin Lesions
Histopathological examination of the skin lesions induced by diABZI reveals significant changes in the skin architecture. nih.govnih.gov At the peak of inflammation, the skin exhibits epidermal thickening (acanthosis), hyperkeratosis (thickening of the outer layer of the skin), and dermal fibrosis. nih.govnih.gov The dermis and subcutaneous layers show a marked infiltration of immune cells, including neutrophils, CD3+ T cells, and F4/80+ macrophages. nih.gov Analysis of gene expression within these lesions confirms the activation of local inflammatory pathways, showing results consistent with increased interferon and cytokine signaling. nih.govnih.gov
Table 2: Summary of diABZI-Induced Cutaneous Effects
| Finding | Observation in Preclinical Models | Reference |
|---|---|---|
| Clinical Skin Signs | Development of erythema, scaling, and induration at the injection site. | nih.govnih.gov |
| Systemic Priming Effect | Pre-treatment with poly (I:C) exacerbated skin lesions and delayed resolution. | nih.govnih.gov |
| Epidermal Changes | Significant epidermal thickening (acanthosis) and hyperkeratosis. | nih.govnih.gov |
| Dermal Changes | Evidence of dermal fibrosis. | nih.govnih.gov |
| Immune Cell Infiltration | Presence of neutrophils, CD3+ T cells, and F4/80+ macrophages in the dermis and subcutaneous layers. | nih.gov |
| Gene Expression | Upregulation of local interferon and cytokine signaling pathways. | nih.govnih.gov |
Research Methodologies and Experimental Design
In Vitro Cell Culture Models
In vitro studies have been fundamental in characterizing the direct cellular effects of diABZI. These models allow for controlled experiments to dissect signaling pathways and cellular responses.
Immortalized Cell Lines
A variety of immortalized cell lines have been utilized to study the activity of diABZI STING agonist-1 trihydrochloride. These include:
MRC-5: This human lung fibroblast cell line has been used to assess the antiviral activity of diABZI. In studies, it was found that diABZI inhibits the cytopathic effect of the common cold human coronavirus 229E (HCoV-229E) in infected MRC-5 cells with a half-maximal effective concentration (EC50) of 3 nM. caymanchem.com The half-maximal cytotoxic concentration (CC50) of diABZI in MRC-5 cells was greater than 100 μM, indicating a favorable safety profile at effective antiviral concentrations. glpbio.com
C32 and SK-MEL-28: While specific data for diABZI's effects on C32 and SK-MEL-28 melanoma cell lines were not found in the provided search results, melanoma cell lines like Mel526 have been used in studies with diABZI. nih.gov These studies demonstrate that diABZI can enhance the cytotoxicity of T cells towards cancer cells. nih.gov
HEK293T: This human embryonic kidney cell line is commonly used for its high transfectability in various molecular biology applications, including the production of lentiviral vectors for T-cell engineering. nih.gov In the context of STING research, HEK293 cells have been used to create reporter assays to measure STING activation. mdpi.com
THP1-Dual™: These human monocytic cells are engineered to express reporter genes for both NF-κB and IRF activation, making them a valuable tool for studying STING pathway activation. Treatment of THP1-Dual™ cells with diABZI induces a dose-dependent activation of both the NF-κB and IRF pathways. invivogen.com Studies have shown that diABZI activates the IRF reporter in a dose-dependent manner in wild-type human THP-1 cells, with a much higher potency (EC50 of 0.013 μM) compared to other agonists. nih.gov This activation is confirmed to be STING-dependent as no induction of the IRF reporter is observed in STING knockout THP-1 cells. nih.gov
Primary Cell Isolates
To understand the effects of diABZI in a more physiologically relevant context, researchers have turned to primary human cells:
Human Peripheral Blood Mononuclear Cells (PBMCs): diABZI induces the secretion of IFN-β in human PBMCs with an EC50 of 130 nM. caymanchem.comadooq.comfishersci.com
CD14+ Monocytes: In primary human CD14+ monocytes, treatment with diABZI has been shown to induce the oligomerization of STING, leading to the transcription of key immune-related genes such as IFNB1, TNF, CXCL10, and IL6. glpbio.com This is accompanied by the secretion of TNF-α and IFN-β. glpbio.com
Bronchial Airway Epithelial Cells: In primary human bronchial airway epithelial cells cultured in an air-liquid interface model, diABZI has been shown to decrease the levels of SARS-CoV-2 RNA. caymanchem.com Treatment with diABZI at a concentration as low as 0.1 μM fully protected the integrity of the epithelial layer from SARS-CoV-2 challenge. glpbio.com Furthermore, diABZI induced the expression of IFNβ, IL-1β, and IL-8 in these cells. nih.gov
Co-culture and Immunological Interaction Models
To model the complex interplay between different cell types in the immune response, co-culture systems have been employed. For instance, studies have investigated the ability of diABZI to enhance the cytotoxicity of T cells towards cancer cells. nih.gov These models are crucial for understanding how STING activation by diABZI can modulate the tumor microenvironment and promote anti-tumor immunity. nih.gov
In Vivo Animal Models
In vivo studies in animal models are essential for evaluating the systemic effects and therapeutic efficacy of diABZI.
Murine Syngeneic Tumor Models
The CT-26 murine colorectal carcinoma model is a widely used syngeneic model to assess cancer immunotherapies. nih.govnih.gov
CT-26 Model: Intravenous administration of diABZI in BALB/c mice bearing CT-26 tumors resulted in significant tumor growth inhibition and improved survival. targetmol.com In one study, an intermittent dosing schedule led to 8 out of 10 mice remaining tumor-free at the end of the 43-day study. targetmol.commedchemexpress.com This model has also been used to demonstrate that STING agonists can induce long-lasting, antigen-specific anti-tumor activity. mdpi.com
| Finding | Details | Reference |
|---|---|---|
| Tumor Growth Inhibition | Significant inhibition of tumor growth was observed with intravenous administration. | targetmol.commedchemexpress.com |
| Improved Survival | Significantly improved survival rates were reported. | targetmol.commedchemexpress.com |
| Tumor-Free Survival | In an intermittent dosing study, 80% of mice remained tumor-free. | targetmol.commedchemexpress.com |
| Long-Lasting Immunity | Demonstrated the potential for inducing durable, antigen-specific anti-tumor responses. | mdpi.com |
Wild-Type and STING Knockout Mouse Models
To confirm that the observed effects of diABZI are mediated through the STING pathway, studies have utilized both wild-type and STING knockout (STING-/-) mice.
STING-Dependency: In wild-type mice, diABZI administration leads to the activation and secretion of type-I interferon (IFNβ) and pro-inflammatory cytokines such as IL-6, TNF, and CXCL1. caymanchem.commedchemexpress.com Conversely, these effects are absent in STING-/- mice, confirming the STING-dependent mechanism of action of diABZI. nih.govmedchemexpress.com This has been demonstrated in studies where diABZI-induced airway inflammation and cytokine release were abrogated in STING-/- mice. nih.gov
| Model | Effect of diABZI Administration | Reference |
|---|---|---|
| Wild-Type Mice | Activation and secretion of IFNβ, IL-6, TNF, and CXCL1. | caymanchem.commedchemexpress.com |
| STING Knockout (STING-/-) Mice | No activation of type-I interferon or pro-inflammatory cytokine secretion. | nih.govmedchemexpress.com |
Models of Induced Inflammation (e.g., Poly(I:C) Pre-treatment)
To investigate the effects of this compound in a pre-inflamed environment, researchers have utilized models of induced inflammation. One such model involves the pre-treatment of subjects with polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of double-stranded RNA that is known to activate Toll-like receptor 3 (TLR3) and induce a potent type I interferon response and pro-inflammatory cytokines. nih.gov
In these experimental designs, a systemic inflammatory state is established prior to the local administration of the diABZI compound. This allows for the assessment of how a pre-existing inflammatory condition influences the subsequent STING-mediated immune response. nih.gov Studies have shown that mice pre-treated with poly(I:C) exhibited an exacerbated response to diABZI, characterized by higher systemic cytokine levels, more severe skin lesions at the injection site, and delayed resolution of inflammation compared to mice that received diABZI alone. nih.gov
Key Experimental Techniques
A range of key experimental techniques are instrumental in characterizing the molecular and cellular effects of this compound.
Gene Expression Profiling (e.g., Quantitative PCR, Nanostring)
Gene expression analysis is crucial for understanding the transcriptional changes induced by diABZI. Quantitative PCR (qPCR) is a commonly employed technique to measure the mRNA levels of specific genes of interest. For instance, qPCR has been used to quantify the expression of interferon-stimulated genes (ISGs) such as Ifnb1, Cxcl10, and inflammasome components like Mb21d1 (cGAS) and Nlrp3 following diABZI treatment. nih.gov
Another powerful tool for gene expression profiling is the use of reporter cell lines. For example, THP-1 cells containing a secreted luciferase reporter gene under the control of an IRF-inducible promoter are used to assess the activation of the IRF pathway, a key downstream event in STING signaling. nih.gov This method allows for a quantitative measurement of pathway activation in a high-throughput manner.
| Gene | Technique | Cell/Tissue Type | Observation | Reference |
|---|---|---|---|---|
| Ifnb1, Tnf, Cxcl10, Il6 | qPCR | Primary Human Monocytes | Increased transcription upon diABZI treatment. | glpbio.com |
| Mb21d1, Tmem173, Ifi204, Nlrp3, Ddx41, CxCl10 | qPCR | Mouse Lung Tissue | Increased mRNA levels after diABZI challenge. | nih.gov |
| IRF-inducible luciferase | Reporter Gene Assay | THP-1 Cells | Dose-dependent activation of the IRF reporter by diABZI. | nih.gov |
| IL6, IFN-β, TNF-α | qPCR | Bone Marrow-Derived Dendritic Cells (BMDCs) | Promoted transcription following treatment with PNBS/diABZI nanovesicles. | nih.gov |
Protein Expression and Phosphorylation Analysis (e.g., Immunoblotting)
Key proteins and their phosphorylated forms analyzed include:
p-STING: Phosphorylation of STING is a hallmark of its activation.
p-TBK1: Tank-binding kinase 1 (TBK1) is a kinase downstream of STING that, upon activation, phosphorylates IRF3.
p-IRF3: Phosphorylation of interferon regulatory factor 3 (IRF3) leads to its dimerization and translocation to the nucleus to induce type I interferon gene expression.
p-STAT1: Phosphorylation of STAT1 indicates the activation of interferon signaling pathways.
Studies have demonstrated that diABZI induces the phosphorylation of STING, TBK1, and STAT1 in a manner similar to the natural STING agonist cGAMP. nih.gov Furthermore, immunoblotting has been used to show STING overexpression and the formation of STING dimers in lung tissue following diABZI administration. nih.gov
| Protein Target | Observation | Cell/Tissue Type | Reference |
|---|---|---|---|
| p-STING, p-TBK1, p-IRF3 | Increased phosphorylation upon diABZI treatment. | THP-1 Dual cells | biorxiv.org |
| p-STING, STING, p-TBK1, TBK1, p-STAT1, STAT1 | diABZI induced phosphorylation of STING, TBK1, and STAT1. | Wild-type murine macrophages | nih.gov |
| STING dimers | Increased STING dimers in lung tissue. | Mouse Lung Tissue | nih.gov |
| p-STING, p-IRF-3 | Induced phosphorylation in THP-1 cells with diABZI and PNBS/diABZI nanovesicles. | THP-1 cells | nih.gov |
Cellular Imaging and Localization Studies (e.g., Immunofluorescence, Confocal Microscopy)
Immunofluorescence followed by confocal microscopy allows for the visualization of protein localization within cells and tissues, providing spatial context to molecular events. This technique has been employed to study the effects of diABZI on cellular architecture and protein trafficking.
For example, confocal microscopy has been used to demonstrate the colocalization of PANoptosome components, such as Caspase 8, ASC, and RIPK3, in bronchoalveolar lavage cells from mice treated with diABZI, indicating the formation of a PANoptosome complex and the induction of PANoptosis. nih.gov In another application, murine embryonic fibroblasts expressing a STING-GFP fusion protein were used to visualize the formation of fluorescent puncta, which correspond to the oligomerization of STING dimers on the endoplasmic reticulum following activation by diABZI. biorxiv.org
Cytokine and Chemokine Quantification (e.g., ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines and chemokines, in biological fluids like cell culture supernatants and serum. This technique is critical for assessing the inflammatory and immune-modulatory effects of diABZI.
Researchers have used ELISA to measure the levels of a variety of cytokines and chemokines secreted by different cell types in response to diABZI. These include type I interferons (IFN-α, IFN-β), pro-inflammatory cytokines (TNF-α, IL-6), and various chemokines (CXCL10, CXCL1). nih.govcaymanchem.com For instance, diABZI has been shown to induce the release of IFN-α, IFN-β, CXCL10, IL-6, and TNF-α from murine macrophages. nih.gov
| Analyte | Method | Sample Type | Observation | Reference |
|---|---|---|---|---|
| IFN-β, IL-6, TNF, CXCL1 | ELISA/Multiplex Immunoassay | Mouse Serum | Increased secretion in wild-type but not Sting-/- mice. | medchemexpress.com |
| IFNα, IFNβ, CXCL10, IL-6, TNFα, CXCL1, IL-10 | ELISA/Multiplex Immunoassay | Murine Macrophage Culture Supernatant | diABZI induced the release of these cytokines and chemokines. | nih.gov |
| CXCL1/KC | ELISA | Mouse Bronchoalveolar Lavage Fluid (BALF) | Increased concentration after diABZI administration. | glpbio.com |
| IFN-β, TNF-α | ELISA | Bone Marrow-Derived Dendritic Cells (BMDCs) Culture Supernatant | Promoted secretion following treatment with PNBS/diABZI nanovesicles. | nih.gov |
Cell Viability, Migration, and Invasion Assays
Assays to determine cell viability are essential to distinguish between targeted anti-proliferative or cytotoxic effects and non-specific toxicity. The Cell Counting Kit-8 (CCK8) assay, for example, has been used to determine cell viability following treatment with diABZI. nih.gov
In the context of cancer research, the ultimate measure of a compound's efficacy often involves in vivo studies that assess its impact on tumor growth. While not direct measures of migration and invasion, these studies provide a holistic view of the compound's anti-cancer activity, which is a composite of effects on cell viability, proliferation, and the host immune response. For instance, studies in syngeneic mouse models of colorectal cancer have demonstrated that systemic administration of diABZI leads to significant tumor growth inhibition and improved survival. caymanchem.comtargetmol.com Furthermore, diABZI has been shown to enhance the cytotoxicity of T cells towards cancer cells, indicating its potential in cancer immunotherapy. nih.govnih.gov
Sphere Formation Assays for Cancer Stemness
The capacity of cancer cells to form three-dimensional spheres in non-adherent culture is a key indicator of cancer stemness, a subpopulation of tumor cells responsible for initiation, metastasis, and therapeutic resistance. The this compound has been investigated for its potential to modulate this property.
Studies have shown that activation of the STING (Stimulator of Interferon Genes) pathway can influence tumor growth. invivogen.com Research using a CT26 murine colorectal cancer model demonstrated that administration of diABZI STING agonist-1 led to a decrease in tumor volume and an increase in survival. caymanchem.com While these in vivo results are promising, specific data from sphere formation assays detailing the direct impact of diABZI on cancer stem cell populations are an area of ongoing investigation. The compound's known induction of immune responses against tumors suggests a potential indirect effect on cancer stemness by creating a tumor microenvironment less conducive to their survival and proliferation. invivogen.comnih.gov Further research is needed to elucidate the direct effects of diABZI on the sphere-forming capacity of cancer cells.
Viral Load Quantification (e.g., RT-qPCR)
The antiviral activity of this compound has been a significant area of research, with viral load quantification, often using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), being a primary method of assessment.
Activation of the STING pathway is a critical component of the innate immune response to viral infections. nih.gov Research has demonstrated that diABZI is a potent activator of this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that are crucial for controlling viral replication. invivogen.com
Experimental findings have consistently shown that diABZI effectively reduces viral loads for a range of viruses. For instance, it inhibits the cytopathic effect of the common cold human coronavirus 229E (HCoV-229E) in infected MRC-5 cells. caymanchem.com Furthermore, diABZI has been shown to decrease the levels of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) RNA in primary human bronchial airway epithelial cells. caymanchem.com In studies involving primary human airway epithelial cells cultured in an air-liquid interface, diABZI treatment resulted in a dose-dependent decrease in SARS-CoV-2 viral RNA. glpbio.com The compound has also demonstrated potent antiviral activity against other respiratory viruses such as parainfluenza virus type 3 (PIV3) and human rhinovirus 16 (HRV16). nih.gov
| Virus | Cell Line/Model | Assay Method | Key Finding | Citation |
| SARS-CoV-2 | Primary Human Bronchial Airway Epithelial Cells (Air-Liquid Interface) | RT-qPCR | Dose-dependent decrease in viral RNA levels. | caymanchem.comglpbio.com |
| Human Coronavirus 229E (HCoV-229E) | MRC-5 cells | Cytopathic Effect Assay | Inhibition of viral cytopathic effect. | caymanchem.com |
| Parainfluenza Virus Type 3 (PIV3) | Not specified | RT-PCR | Potent antiviral activity. | nih.gov |
| Human Rhinovirus 16 (HRV16) | Not specified | RT-PCR | Potent antiviral activity. | nih.gov |
| Influenza A Virus (IAV) | Primary Human Airway Epithelial Cells (Nasal and Bronchial) | RT-qPCR | Inhibition of IAV replication. | nih.gov |
Epithelial Barrier Function Assessment (e.g., Trans-Epithelial Electrical Resistance)
The integrity of the epithelial barrier is crucial for protecting against pathogens. Trans-Epithelial Electrical Resistance (TEER) is a common method used to measure the tightness of epithelial cell junctions and, consequently, barrier function.
The activation of the STING pathway by diABZI has been shown to have a protective effect on the epithelial barrier in the context of viral infections. In an air-liquid interface (ALI) model using primary human airway epithelial cells, treatment with diABZI at a concentration as low as 0.1 μM fully protected the integrity of the epithelial layer from SARS-CoV-2 challenge. glpbio.com This protective effect was quantified by TEER measurements, which indicated that diABZI treatment helped maintain the barrier function that is typically disrupted by the virus. glpbio.com
However, it is also noted that in some contexts, such as the endotracheal administration of STING agonists, a disruption of the respiratory barrier can occur as part of a strong inflammatory response. nih.gov This suggests that the effect of diABZI on epithelial barrier function may be context-dependent, influenced by the model system and the presence of other stimuli.
Histopathology and Immunostaining of Tissues
Histopathological analysis and immunostaining of tissue samples provide critical insights into the cellular and molecular effects of this compound in vivo.
In murine models, endotracheal administration of diABZI has been shown to induce a notable inflammatory response in the lungs. Histopathology revealed peribronchial infiltration of inflammatory cells, alveolitis, and epithelial injury. nih.gov Immunostaining and immunoblots of lung tissue further confirmed the activation of the STING pathway, as evidenced by increased STING dimers and phosphorylation of downstream signaling proteins like TBK1. nih.govglpbio.com Additionally, an increase in the expression of the DNA sensor cGAS was observed in lung tissue following diABZI challenge. nih.gov
In the context of cancer immunotherapy, histopathological examination of tumors from a Mel526 tumor-bearing mouse model showed that diABZI treatment altered the compactness of the solid tumors. nih.gov When combined with TCR-T cell therapy, diABZI pre-treatment led to changes in tumor compactness near blood vessels, indicating a potential remodeling of the tumor microenvironment that could enhance the efficacy of the T-cell therapy. nih.gov
| Tissue | Model | Key Histopathological/Immunostaining Findings | Citation |
| Lung | Murine (endotracheal administration) | Peribronchial infiltration of inflammatory cells, alveolitis, epithelial injury. | nih.gov |
| Lung | Murine (endotracheal administration) | Increased STING dimers, phosphorylation of TBK1, increased cGAS expression. | nih.govglpbio.com |
| Tumor (Mel526) | Murine (NCG mice) | Altered compactness of solid tumors. | nih.gov |
Future Directions and Advanced Research Considerations
Exploration of Specific STING Variant Interactions
While diABZI is known to be a potent activator of the common human STING variants, a deeper understanding of its interaction with less common or disease-associated STING variants is a critical area of future research. Structural studies have revealed that diABZI activates STING by binding to the ligand-binding domain and stabilizing an "open lid" conformation, which is distinct from the "closed lid" conformation induced by the natural ligand 2'3'-cGAMP. acs.orginvivogen.com This unique mechanism of action suggests that diABZI's efficacy may differ across various STING genetic polymorphisms.
Future research will likely focus on:
Characterizing diABZI's binding affinity and activation potential across a panel of known human STING variants. This will help in predicting patient responses and identifying populations that may benefit most from diABZI treatment.
Investigating the structural basis of diABZI's interaction with different STING variants through techniques like cryo-electron microscopy. This will provide insights into how specific amino acid changes in the STING protein affect diABZI binding and subsequent conformational changes.
Developing variant-specific STING agonists. The insights gained from these studies could lead to the design of second-generation diABZI analogs with tailored activity for specific STING variants, potentially enhancing therapeutic efficacy and reducing off-target effects.
Elucidation of Novel Downstream Signaling Pathways
The canonical STING signaling pathway culminates in the activation of IRF3 and NF-κB, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. nih.govasm.org However, emerging research suggests that diABZI-mediated STING activation can trigger a broader and more complex array of downstream signaling events.
A significant area of investigation is the induction of PANoptosis , a form of programmed cell death that integrates features of apoptosis, pyroptosis, and necroptosis. nih.govresearchgate.netresearchgate.netnih.govnih.govfrontiersin.org Studies have shown that diABZI can induce PANoptosis in cancer cells and in the context of acute lung inflammation. nih.govresearchgate.netnih.govfrontiersin.org This process is initiated by STING activation and involves a cascade of signaling molecules that lead to cell death and the release of inflammatory mediators. nih.govnih.gov
Furthermore, recent studies have indicated that diABZI can enhance T-cell receptor (TCR) signaling . nih.govresearchgate.netnih.gov This cross-talk between the innate and adaptive immune systems is a crucial aspect of its anti-tumor efficacy. By activating STING, diABZI can lead to the phosphorylation of key TCR signaling molecules like ZAP70 and p38, thereby lowering the threshold for T-cell activation and enhancing their cytotoxic function against cancer cells. nih.gov
| Downstream Pathway | Key Mediators | Observed Effects |
| Canonical STING Pathway | TBK1, IRF3, NF-κB | Production of Type I IFNs and pro-inflammatory cytokines. nih.govasm.org |
| PANoptosis | Caspases, Gasdermins, MLKL | Inflammatory cell death in cancer and during acute inflammation. nih.govresearchgate.netnih.govfrontiersin.org |
| T-cell Receptor Signaling | ZAP70, p38 | Enhanced T-cell activation and cytotoxicity. nih.govresearchgate.netnih.gov |
| NRF2 Pathway Abrogation | NRF2 | Overcoming drug resistance in melanoma cells. frontiersin.org |
Investigation of Combination Therapeutic Strategies
The immunomodulatory properties of diABZI make it an ideal candidate for combination therapies, particularly in oncology. By activating the innate immune system, diABZI can help overcome resistance to other anti-cancer treatments and create a more favorable tumor microenvironment for immune-mediated killing.
Promising combination strategies currently under investigation include:
Immune Checkpoint Inhibitors (ICIs): Combining diABZI with ICIs, such as anti-PD-1 antibodies, has shown synergistic effects in preclinical models. nih.govnih.gov DiABZI can increase the infiltration of cytotoxic T-cells into the tumor, which can then be unleashed by the checkpoint inhibitor to attack cancer cells. nih.gov
BRAF/MEK Inhibitors: In melanoma, combining diABZI with BRAF inhibitors (e.g., Dabrafenib, Vemurafenib) or MEK inhibitors (e.g., Trametinib) has been shown to overcome drug resistance. frontiersin.orgresearchgate.net DiABZI can abrogate the NRF2-dependent cytoprotective responses that are often induced by these targeted therapies, leading to enhanced cancer cell death. frontiersin.org
CAR-T and TCR-T Cell Therapy: DiABZI can enhance the efficacy of engineered T-cell therapies by increasing the presentation of tumor antigens on cancer cells, thereby improving their recognition and killing by CAR-T or TCR-T cells. nih.govresearchgate.netnih.gov
DNA Damaging Agents: Combining diABZI with therapies that induce DNA damage, such as certain chemotherapies or radiation, can enhance the activation of the cGAS-STING pathway, leading to a more robust anti-tumor immune response. nih.gov
| Combination Agent | Therapeutic Area | Mechanism of Synergy |
| Anti-PD-1 Antibodies | Oncology | Increased T-cell infiltration and activation in the tumor microenvironment. nih.govnih.gov |
| BRAF/MEK Inhibitors | Melanoma | Overcoming drug resistance by abrogating NRF2-mediated cytoprotection. frontiersin.orgresearchgate.net |
| CAR-T/TCR-T Cells | Oncology | Enhanced tumor antigen presentation and T-cell cytotoxicity. nih.govresearchgate.netnih.gov |
| DNA Damaging Agents | Oncology | Amplified activation of the cGAS-STING pathway. nih.gov |
Development of Advanced Delivery Systems for Research Models
A significant challenge with systemic administration of STING agonists is the potential for off-target effects and rapid clearance. To address this, researchers are developing advanced delivery systems to improve the pharmacokinetic profile of diABZI and enhance its accumulation at the site of disease.
Current research in this area includes:
Polymer-Drug Conjugates (PDCs): Covalently linking diABZI to hydrophilic polymers, such as in STING-activating polymer-drug conjugates (SAPCon), has been shown to prolong its circulation time and promote passive accumulation in tumors. acs.orgnih.govnih.govbiorxiv.orgbiorxiv.org These conjugates can be designed with enzyme-cleavable linkers to ensure the release of the active diABZI molecule within the tumor microenvironment. acs.orgnih.govbiorxiv.org
Liposomal Formulations: Encapsulating diABZI in liposomes is another strategy to improve its delivery. mdpi.com Liposomes can protect the drug from degradation, enhance its solubility, and facilitate its uptake by immune cells, such as macrophages, within the tumor. mdpi.com
Nanoparticles: Various nanoparticle-based delivery systems are being explored to target diABZI to specific tissues or cells. jci.orgconsensus.appconsensus.appnih.gov These systems can be engineered to respond to specific stimuli in the disease environment, such as changes in pH or enzyme activity, to trigger the release of the drug.
| Delivery System | Key Features | Advantages |
| Polymer-Drug Conjugates (e.g., SAPCon) | Covalent linkage to polymers, often with cleavable linkers. | Prolonged circulation, enhanced tumor accumulation, controlled drug release. acs.orgnih.govnih.govbiorxiv.orgbiorxiv.org |
| Liposomes | Encapsulation within a lipid bilayer. | Improved solubility, protection from degradation, enhanced uptake by immune cells. mdpi.com |
| Nanoparticles | Encapsulation or conjugation to various nanoparticle platforms. | Targeted delivery, stimuli-responsive release, potential for co-delivery of other agents. jci.orgconsensus.appconsensus.appnih.gov |
Understanding Differential Cellular Responses to STING Agonism
The cellular response to diABZI can vary significantly depending on the cell type. A deeper understanding of these differential responses is crucial for predicting both the therapeutic efficacy and potential side effects of diABZI treatment.
Immune Cells: In immune cells, diABZI generally promotes an anti-tumor phenotype. It activates dendritic cells and macrophages, enhances the cytotoxicity of T-cells and NK cells, and can modulate the differentiation of hematopoietic stem and progenitor cells. nih.govnih.gov However, it has also been shown to induce apoptosis in B-cells. nih.gov
Cancer Cells: In some cancer cells, such as melanoma and pancreatic cancer, diABZI can directly induce cell death through apoptosis and PANoptosis. nih.govfrontiersin.orgresearchgate.net It can also increase the expression of MHC class I molecules, making the cancer cells more visible to the immune system. researchgate.net
Epithelial Cells: In respiratory epithelial cells, diABZI has been shown to have potent antiviral effects against coronaviruses. asm.orgnih.gov However, in the context of airway inflammation, it can also contribute to tissue damage and acute respiratory distress syndrome (ARDS) through the induction of PANoptosis and a neutrophilic inflammatory response. researchgate.netnih.govnih.gov
Mechanistic Insights into Context-Dependent Immune Outcomes
The immune response to diABZI is highly context-dependent, leading to different outcomes in different disease settings. Elucidating the mechanisms that govern these context-dependent responses is a key area of future research.
Factors that can influence the immune outcome of diABZI treatment include:
The Microenvironment: The cytokine milieu and the presence of other immune cells in the local environment can significantly impact the response to STING activation. For example, in the tumor microenvironment, diABZI can reprogram immunosuppressive myeloid cells to an anti-tumor phenotype. researchgate.net
The Nature of the Pathogen or Disease: In the case of viral infections, the timing of STING activation relative to the viral life cycle can be critical. Early activation can lead to a protective antiviral response, while late or excessive activation may contribute to immunopathology. asm.org
Co-administered Therapies: As discussed in section 6.3, the combination of diABZI with other therapeutic agents can dramatically alter the immune response and lead to synergistic effects.
Future research will need to employ a systems-level approach to unravel the complex interplay of these factors in determining the ultimate immunological outcome of diABZI treatment. This will be essential for optimizing its therapeutic use and minimizing potential adverse effects.
Q & A
Q. What is the molecular mechanism by which diABZI STING agonist-1 trihydrochloride activates the STING pathway?
this compound binds to the STING receptor, inducing its dimerization and conformational changes that trigger downstream phosphorylation of TBK1 and IRF3. This activates transcription of type I interferons (IFNs) and pro-inflammatory cytokines. In vitro studies using MRC-5 cells confirmed that diABZI induces STING dimerization and IRF3 phosphorylation, leading to IFN-β production . Key assays include immunoblotting for TBK1/IRF3 phosphorylation and ELISA for IFN-β quantification.
Q. What in vivo models are validated for studying diABZI’s antitumor effects?
The BALB/c syngeneic colorectal tumor model (CT-26) is widely used. Intravenous administration of 1.5 mg/kg diABZI trihydrochloride on days 1, 4, and 8 significantly inhibits tumor growth (P<0.001) and improves survival, with 80% of mice tumor-free by day 43 . Tumor volume AUC analysis and survival curves are critical endpoints. Pharmacokinetic data (half-life: 1.4 h, EC50: ~200 ng/mL in mice) ensure dosing aligns with target engagement .
Q. How is diABZI’s antiviral activity against SARS-CoV-2 evaluated in primary human airway systems?
Primary human airway epithelial cells are infected with SARS-CoV-2 and treated with diABZI (10–100 nM). Viral replication is quantified via RT-qPCR or plaque assays. diABZI reduces viral load by >90% in vitro by activating STING-dependent IFN responses, which restrict viral RNA synthesis . Co-treatment with IFNAR-blocking antibodies confirms mechanism specificity.
Advanced Research Questions
Q. How do contradictory findings on diABZI-induced cell death mechanisms inform experimental design?
diABZI triggers PANoptosis (combined apoptosis, necroptosis, pyroptosis) in lymphocytes via STING-TBK1 activation . However, in Burkitt lymphoma, diABZI upregulates c-Myc, activating p53-dependent apoptosis independently of STING . To resolve contradictions, researchers should:
- Use STING-knockout models to isolate STING-dependent vs. independent pathways.
- Perform single-cell RNA sequencing (scRNA-seq) to map transcriptional changes in immune subsets .
- Validate findings with orthogonal assays (e.g., caspase-3/7 activation for apoptosis vs. MLKL phosphorylation for necroptosis).
Q. What methodological challenges arise in optimizing diABZI’s pharmacokinetics for systemic delivery?
diABZI’s short half-life (1.4 h in mice) necessitates intermittent dosing (e.g., 1.5 mg/kg every 3–4 days) to maintain concentrations above EC50 . However, repeated dosing may induce tolerance via STING pathway downregulation. Solutions include:
Q. How can researchers address variability in diABZI’s EC50 across cell types?
Reported EC50 values range from 130 nM (human PBMCs) to 186 nM (mouse splenocytes) . Variability stems from differences in STING haplotype sensitivity and cell-specific signaling thresholds. Standardize assays by:
Q. What combinatorial strategies enhance diABZI’s efficacy while mitigating cytokine toxicity?
Preclinical studies show synergy between diABZI and checkpoint inhibitors (anti-PD-1). In CT-26 models, combination therapy increases CD8+ T cell infiltration and reduces regulatory T cells . To minimize cytokine release syndrome:
- Administer dexamethasone or JAK inhibitors post-diABZI to suppress excessive IFN-γ .
- Use scRNA-seq to identify immune cell subsets driving toxicity (e.g., hyperactive dendritic cells) .
Methodological Best Practices
- In vitro: Use ≥98% pure diABZI (HPLC-validated) dissolved in DMSO (125 mg/mL stock). Avoid freeze-thaw cycles to prevent aggregation .
- In vivo: Monitor body weight and serum cytokines (IFN-β, IL-6) to assess toxicity. For tumor models, initiate treatment when tumors reach 100 mm³ .
- Data interpretation: Normalize IFN responses to STING expression levels (flow cytometry or qPCR) to account for inter-sample variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
